3-(4-Bromo-2-methoxyphenyl)propan-1-amine
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Overview
Description
3-(4-Bromo-2-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H14BrNO It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine typically involves the bromination of 4-methoxyphenylpropan-1-amine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(4-Methoxyphenyl)propan-1-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromo-2-methoxyphenyl)propan-1-one.
Reduction: Formation of 3-(4-Methoxyphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-2-methoxyphenyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propan-1-amine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A related compound with a different substitution pattern on the benzene ring.
2-Bromo-4’-methylpropiophenone: Another brominated compound with distinct chemical properties and applications.
Uniqueness
3-(4-Bromo-2-methoxyphenyl)propan-1-amine is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of substituents imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXURAAPXMZEYQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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